Cas no 22433-89-2 (4-bromobenzene-1,3-dicarbonitrile)

4-Bromobenzene-1,3-dicarbonitrile is a brominated aromatic compound featuring two cyano functional groups at the 1 and 3 positions of the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, and agrochemicals. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the electron-withdrawing cyano groups facilitate nucleophilic aromatic substitutions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly valuable in medicinal chemistry for modifying bioactive scaffolds due to its balanced reactivity and functional group compatibility.
4-bromobenzene-1,3-dicarbonitrile structure
22433-89-2 structure
Product name:4-bromobenzene-1,3-dicarbonitrile
CAS No:22433-89-2
MF:C8H3BrN2
MW:207.026820421219
MDL:MFCD00234370
CID:264461
PubChem ID:211151

4-bromobenzene-1,3-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromoisophthalonitrile
    • 1,3-Benzenedicarbonitrile,4-bromo-
    • 4-bromobenzene-1,3-dicarbonitrile
    • 4-Bromo-1,3-benzenedicarbonitrile
    • 1,3-Benzenedicarbonitrile, 4-bromo-
    • AK150902
    • Isophothalonitrile, 4-bromo-
    • WQMGDEDMARMXQE-UHFFFAOYSA-N
    • SBB093787
    • Isophothalonitrile, 4-bromo- (8CI)
    • FCH1331085
    • AX8287817
    • ST24043488
    • MFCD00234370
    • CS-W023081
    • CHEMBL3248165
    • GEO-04143
    • BRN 2575701
    • A878536
    • CL9300
    • SCHEMBL3836763
    • 22433-89-2
    • AKOS022190184
    • DS-9305
    • DTXSID00176976
    • FT-0774998
    • XAA43389
    • AMY19424
    • DB-205957
    • MDL: MFCD00234370
    • Inchi: 1S/C8H3BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H
    • InChI Key: WQMGDEDMARMXQE-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(C#N)=C([H])C=1C#N
    • BRN: 2575701

Computed Properties

  • Exact Mass: 205.94799
  • Monoisotopic Mass: 205.947961
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.626
  • PSA: 47.58
  • Vapor Pressure: No data available

4-bromobenzene-1,3-dicarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50070-250mg
4-Bromo-1,3-benzenedicarbonitrile
22433-89-2 98%
250mg
¥220.0 2022-10-09
eNovation Chemicals LLC
Y1231018-500MG
4-bromobenzene-1,3-dicarbonitrile
22433-89-2 97%
500mg
$490 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069921-1g
4-Bromo-1,3-benzenedicarbonitrile
22433-89-2 97%
1g
¥423 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0145-5G
4-bromobenzene-1,3-dicarbonitrile
22433-89-2 95%
5g
¥ 9,794.00 2023-03-09
eNovation Chemicals LLC
Y0978321-5g
4-bromobenzene-1,3-dicarbonitrile
22433-89-2 95%
5g
$445 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BS444-200mg
4-bromobenzene-1,3-dicarbonitrile
22433-89-2 98%
200mg
230.0CNY 2021-07-12
Alichem
A019149567-250mg
4-Bromoisophthalonitrile
22433-89-2 98%
250mg
$204.75 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B840933-5g
4-Bromoisophthalonitrile
22433-89-2 98%
5g
¥1,847.70 2022-09-02
TRC
B678985-250mg
4-Bromo-1,3-benzenediarbonitrile
22433-89-2
250mg
$ 620.00 2023-04-18
abcr
AB442069-1 g
4-Bromoisophthalonitrile; .
22433-89-2
1g
€238.30 2023-07-18

4-bromobenzene-1,3-dicarbonitrile Related Literature

Additional information on 4-bromobenzene-1,3-dicarbonitrile

Research Brief on 4-Bromobenzene-1,3-dicarbonitrile (CAS: 22433-89-2) in Chemical Biology and Pharmaceutical Applications

4-Bromobenzene-1,3-dicarbonitrile (CAS: 22433-89-2) is a brominated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are often explored for their potential biological activities. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

One of the most notable applications of 4-bromobenzene-1,3-dicarbonitrile is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the bromine and cyano functional groups in this compound provide reactive sites for further modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-bromobenzene-1,3-dicarbonitrile as a precursor in the development of selective JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative neoplasms.

In addition to its applications in oncology, 4-bromobenzene-1,3-dicarbonitrile has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel benzimidazole derivatives using this compound as a starting material. These derivatives exhibited potent activity against drug-resistant strains of Staphylococcus aureus, suggesting potential for future antibiotic development. The study emphasized the importance of the bromine substituent in enhancing the binding affinity of these compounds to bacterial targets.

From a methodological perspective, the synthesis and characterization of 4-bromobenzene-1,3-dicarbonitrile have been refined in recent years. Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its structural properties, which are critical for understanding its reactivity and interactions with biological targets. A 2022 publication in Tetrahedron Letters detailed an optimized synthetic route for this compound, achieving higher yields and purity, which is essential for scaling up production in pharmaceutical applications.

Despite its promising applications, challenges remain in the utilization of 4-bromobenzene-1,3-dicarbonitrile. For instance, its potential toxicity and environmental impact require further investigation. Recent toxicological studies have indicated that while the compound itself may exhibit low acute toxicity, its metabolites could pose risks. Researchers are actively exploring greener synthetic routes and safer derivatives to mitigate these concerns.

In conclusion, 4-bromobenzene-1,3-dicarbonitrile (CAS: 22433-89-2) represents a valuable building block in medicinal chemistry, with demonstrated potential in the development of kinase inhibitors and antimicrobial agents. Ongoing research continues to uncover new applications and refine synthetic methodologies, positioning this compound as a key player in future drug discovery efforts. However, addressing its safety and environmental profile will be crucial for its sustained use in the pharmaceutical industry.

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